2-Amino-1-benzylbenzimidazole

Vue d'ensemble

Description

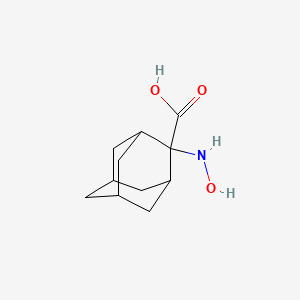

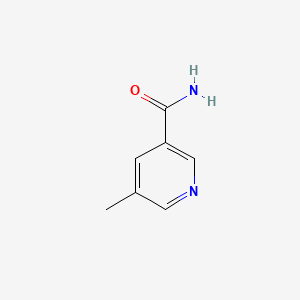

2-Amino-1-benzylbenzimidazole (CAS# 43182-10-1) is a research chemical with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . It appears as a white to almost white fine crystalline powder . This compound is of interest due to its potential applications in various fields.

Synthesis Analysis

The synthesis of 2-Amino-1-benzylbenzimidazole involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with benzyl bromide or benzyl chloride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the benzimidazole ring. The final product is then isolated and purified .

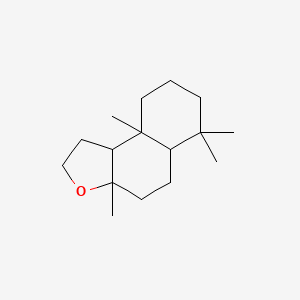

Molecular Structure Analysis

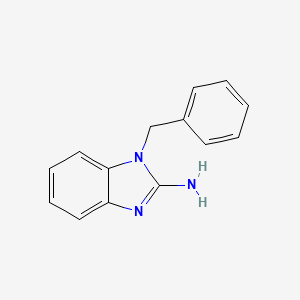

The molecular structure of 2-Amino-1-benzylbenzimidazole consists of a benzimidazole core with an amino group at position 2 and a benzyl group attached to the nitrogen atom. The compound’s aromatic nature contributes to its stability and reactivity .

Applications De Recherche Scientifique

Pharmacological Applications

2-Aminobenzimidazole molecules and their derivatives have a wide range of biological and pharmaceutical activities . They are among the common structural components in medicinal chemistry . They have been used in the synthesis of a variety of bioactive substances, including antihypertensives, anti-inflammatories, antivirals, analgesics, anticancer, proton pump inhibitors, anticonvulsants, antifungals, anticoagulants, antihistaminics, antiparasitics, and antiulcers .

Synthesis of Benzimidazole Derivatives

2-Aminobenzimidazole is a readily available chemical and may be easily prepared for the synthesis of benzimidazole derivatives within the laboratory . It serves as a useful building block for the synthesis of substituted benzimidazoles .

Green Chemistry

The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The use of non-environmental organic compounds and application high energy synthetic methods, the production of waste, and the application of conventional toxic processes are a problem for the pharmaceutical industry and for these important drugs’ synthesis . The substituted benzimidazoles are synthesized using ecofriendly methods .

Antioxidant Activity

Some derivatives of 2-Aminobenzimidazole have shown antioxidant activity. For example, a series of 1,3,4-oxadiazole derivatives bearing benzimidazole nucleus were found to be moderately active at higher concentrations as compared to ascorbic acid in 2,2-diphenyl-1-picryl hydrazide (DPPH) method .

Mécanisme D'action

Target of Action

2-Amino-1-benzylbenzimidazole, also known as 1-Benzyl-1H-benzo[d]imidazol-2-amine, is a synthetic opioid . It is part of the 2-benzylbenzimidazole analogs, also known as nitazenes . These compounds have been identified as novel psychoactive substances (NPS) and are a significant threat to public health and safety . They have been found to target the µ-opioid receptors in the brain .

Mode of Action

The compound interacts with its targets, the µ-opioid receptors, by binding with high affinity . This interaction results in opioid agonist activity , which can lead to a variety of effects, including pain relief, euphoria, and respiratory depression .

Biochemical Pathways

The biochemical pathways affected by 2-Amino-1-benzylbenzimidazole are primarily related to its opioid agonist activity . The compound’s interaction with the µ-opioid receptors can lead to changes in various downstream effects, including pain perception and mood regulation . Additionally, the compound has been found to be metabolized in vitro by hamster hepatic microsomal metabolism, resulting in three major metabolites .

Pharmacokinetics

The pharmacokinetics of 2-Amino-1-benzylbenzimidazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound and its metabolites can be detected in human whole blood, urine, and tissue . The compound exhibits dose-proportional plasma pharmacokinetics, with its metabolites present at much lower concentrations than the parent drug . The half-life of the compound in the body ranges from 23.4 to 63.3 minutes .

Result of Action

The molecular and cellular effects of 2-Amino-1-benzylbenzimidazole’s action are primarily related to its opioid agonist activity. This can result in effects such as pain relief, euphoria, and respiratory depression . The compound is also associated with significant risks, including addiction and overdose .

Action Environment

The action, efficacy, and stability of 2-Amino-1-benzylbenzimidazole can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances, as it has been found to commonly occur in combination with NPS benzodiazepines and opioids . Additionally, factors such as pH and temperature can potentially influence the compound’s stability .

Propriétés

IUPAC Name |

1-benzylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIDSOCBAAMGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195768 | |

| Record name | 2-Amino-1-benzylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-benzylbenzimidazole | |

CAS RN |

43182-10-1 | |

| Record name | 2-Amino-1-benzylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43182-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-benzylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043182101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-benzylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(phenylmethyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Amino-1-benzylbenzimidazole synthesized according to the provided research?

A1: The research by Hermecz et al. [] describes the formation of 2-Amino-1-benzylbenzimidazole as an unexpected byproduct. When O-Benzoyl- and O-acetyl-2-benzylaminobenzamide oxime are heated in pure water, instead of yielding the expected 1,2,4-oxadiazole derivatives, 2-Amino-1-benzylbenzimidazole is formed []. This suggests a possible dehydration and cyclization reaction pathway under these specific conditions.

Q2: Why is the synthesis of 2-Amino-1-benzylbenzimidazole relevant in the context of the research?

A2: While 2-Amino-1-benzylbenzimidazole appears as an unintended byproduct in the study, its formation provides valuable insights into the reactivity of the starting materials and the influence of reaction conditions on product formation. Understanding these alternative reaction pathways is crucial for optimizing synthetic strategies for desired heterocyclic compounds, like the targeted 1,2,4-oxadiazoles in this case []. This knowledge contributes to broader research in heterocyclic chemistry, particularly for benzimidazole and oxadiazole derivatives, which are prominent structures in various bioactive molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)